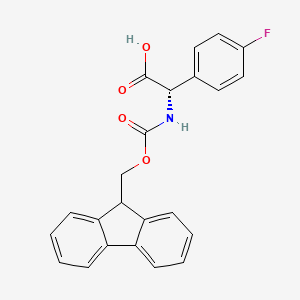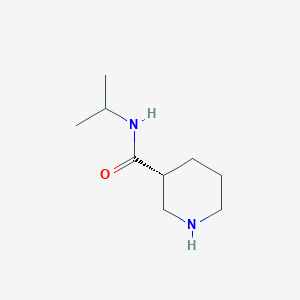
1-(Bromomethyl)-4-ethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Bromomethyl)-4-ethylcyclohexane” is a type of organic compound known as an alkyl halide. It contains a bromomethyl group (-CH2Br) attached to the first carbon of a cyclohexane ring, and an ethyl group (-CH2CH3) attached to the fourth carbon of the same ring .
Synthesis Analysis
While specific synthesis methods for “1-(Bromomethyl)-4-ethylcyclohexane” are not available, similar compounds are often synthesized through halogenation reactions. For example, bromination of a methyl group can be achieved using bromine (Br2) and a catalyst . Another method involves a substitution reaction with a bromine source .Molecular Structure Analysis
The molecular structure of “1-(Bromomethyl)-4-ethylcyclohexane” would consist of a six-membered cyclohexane ring with a bromomethyl group and an ethyl group attached to it .Chemical Reactions Analysis
Alkyl halides like “1-(Bromomethyl)-4-ethylcyclohexane” can undergo various types of reactions including nucleophilic substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Bromomethyl)-4-ethylcyclohexane” would depend on its molecular structure. Alkyl halides generally have higher boiling points than their corresponding alkanes due to the polar nature of the carbon-halogen bond .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
81472-31-3 |
|---|---|
Molekularformel |
C9H17Br |
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
1-(bromomethyl)-4-ethylcyclohexane |
InChI |
InChI=1S/C9H17Br/c1-2-8-3-5-9(7-10)6-4-8/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
GTTAKDFRWSHWKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



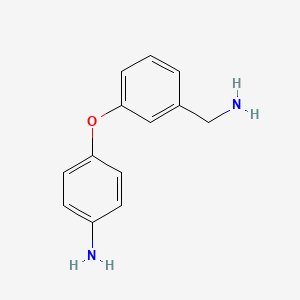
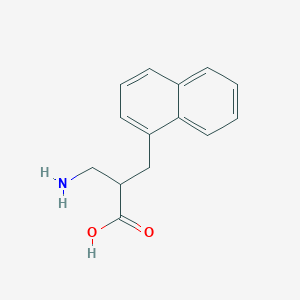
![4-[(3,4-Dichlorophenoxy)methyl]piperidine HCl](/img/structure/B8271332.png)


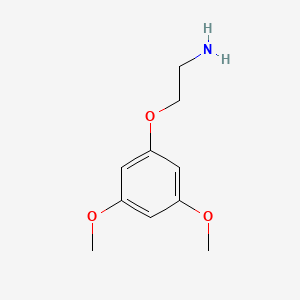
![[(2S)-2-aminopropyl]diethylamine](/img/structure/B8271355.png)
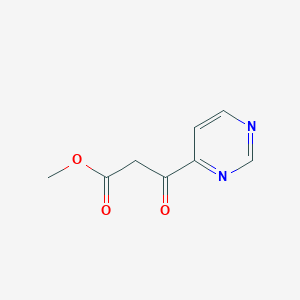

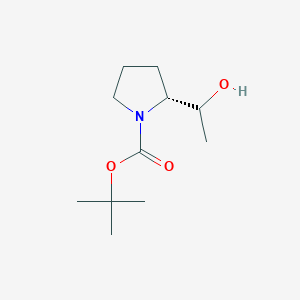
![1,1-Dimethylethyl [(2R)-2-hydroxy-2-phenylethyl]carbamate](/img/structure/B8271386.png)
